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Core Science & Biosynthesis

Foundational

4-Bromo-3H-isobenzofuran-1-ylideneamine chemical safety data sheet (SDS)

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals CAS Registry Number: 2065250-40-8 Formula: C₈H₆BrNO Molecular Weight: 212.04 g/mol Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

CAS Registry Number: 2065250-40-8 Formula: C₈H₆BrNO Molecular Weight: 212.04 g/mol

Executive Summary & Chemical Characterization

4-Bromo-3H-isobenzofuran-1-ylideneamine is a specialized heterocyclic intermediate primarily utilized in the synthesis of isoindolinone-based pharmacophores, including PARP inhibitors and kinase modulators. Structurally, it consists of a dihydroisobenzofuran core with an exocyclic imine (=NH) at the C1 position and a bromine substituent at the C4 position.

Unlike its stable lactone analog (4-bromophthalide), this cyclic imidate is highly reactive and moisture-sensitive. Its utility lies in its "masked" carbonyl character; the imine nitrogen activates the ring toward nucleophilic attack under milder conditions than the corresponding lactone, making it a critical scaffold for constructing complex nitrogenous heterocycles.

Physicochemical Profile
PropertySpecificationTechnical Note
Physical State Yellow SolidColor deepens upon oxidation/hydrolysis.
Melting Point N/A (Decomposes)Thermal instability often precludes standard MP determination.
Solubility DMSO, DMF, MeOHReacts slowly with protic solvents; stable in dry THF/DCM.
pKa (Conjugate Acid) ~5.5 - 6.5 (Est.)Moderately basic; protonation accelerates hydrolysis.
Storage 2–8°C, Inert GasCritical: Hygroscopic. Hydrolyzes to 4-bromophthalide.

Hazard Identification & Toxicology (The "Why")

Standard SDSs often list generic H-codes. For high-fidelity research, understanding the mechanism of toxicity is essential for risk mitigation.

Mechanistic Hazards
  • Hydrolytic Ammonia Release: Upon contact with mucosal moisture (lungs, eyes), the imine moiety hydrolyzes, releasing ammonia (NH₃) and forming 4-bromophthalide. This generates a dual chemical insult: alkaline burn from NH₃ and organic irritation from the lactone.

  • Alkylating Potential: The cyclic imidate core is electrophilic. It can potentially alkylate biological nucleophiles (DNA/proteins), classifying it as a suspected sensitizer and irritant .

  • Brominated Aryl Toxicity: Halogenated aromatics are lipophilic and can penetrate the stratum corneum, leading to systemic absorption.

GHS Classification (Derived)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][4][5][6][7]

  • H335: May cause respiratory irritation.[4][6][7]

  • H302: Harmful if swallowed (based on phthalide SAR).[1]

Stability & Reactivity: The Hydrolysis Pathway

The primary safety and purity concern is hydrolysis . The imine bond (


) is thermodynamically unstable relative to the carbonyl (

) in the presence of water.
Decomposition Pathway

The following diagram illustrates the degradation mechanism that occurs if the compound is improperly handled in ambient air.

HydrolysisPathway Imine 4-Bromo-3H-isobenzofuran- 1-ylideneamine (Active Reagent) Tetrahedral Tetrahedral Intermediate Imine->Tetrahedral + H₂O (Fast) Water H₂O (Atmospheric Moisture) Water->Tetrahedral Lactone 4-Bromophthalide (Inactive Impurity) Tetrahedral->Lactone Collapse Ammonia NH₃ (Toxic Gas) Tetrahedral->Ammonia Release

Figure 1: Hydrolytic decomposition pathway. Note that the reaction is autocatalytic in acidic environments.

Safe Handling & Engineering Controls

Trustworthiness Protocol: The following procedures are self-validating. If the solid turns white/colorless from yellow, hydrolysis has occurred (formation of phthalide).

Personal Protective Equipment (PPE) Matrix
PPE TypeMaterial StandardRationale
Gloves Nitrile (Double gloving recommended)Protects against organic permeation. Latex is permeable to halogenated aromatics.
Respiratory N95 (Solids) / P100 (if dusting)Prevents inhalation of dust which hydrolyzes in the lungs.
Eye Protection Chemical GogglesSafety glasses are insufficient due to the risk of ammonia generation upon contact.
Experimental Handling Protocol
  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening to prevent condensation.

  • Weighing: Perform all weighing operations inside a fume hood or glovebox under nitrogen flow.

  • Solvent Choice: Use anhydrous solvents (THF, DMF, DCM) stored over molecular sieves. Avoid protic solvents (EtOH, Water) unless the reaction specifically consumes the imine immediately.

  • Quenching: If a reaction must be quenched, use a buffered solution (phosphate buffer pH 7) rather than strong acid/base to control the exotherm and ammonia release.

Emergency Protocols

Specific interventions for brominated imine exposure.

  • Inhalation: Move to fresh air immediately. The hydrolysis releases ammonia; monitor for delayed pulmonary edema if exposure was high.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water. PEG helps solubilize the lipophilic brominated compound better than water alone.

  • Eye Contact: Rinse for 15 minutes.[5][6][7][8] Do not use acidic neutralizers ; the eye's natural buffering is safer than introducing an exothermic neutralization reaction.

Synthesis & Application Context

This compound is a "linchpin" intermediate. It is typically synthesized via the reaction of 3-bromo-2-(hydroxymethyl)benzonitrile derivatives or by reacting 4-bromophthalide with ammonia/amines under dehydrating conditions.

Key Reaction Logic:

  • vs. 4-Bromophthalide: Researchers use the ylideneamine when they need to retain the nitrogen atom in the final structure (e.g., forming isoindolinones via rearrangement) without using high-pressure ammonia reactors.

Safety Decision Tree: Handling Workflow

SafetyLogic Start Start: Handling 4-Bromo-3H-isobenzofuran-1-ylideneamine CheckColor Visual Check: Is the solid Yellow? Start->CheckColor YesColor Proceed: Material likely active CheckColor->YesColor Yes NoColor Stop: Material likely hydrolyzed (White/Colorless = Phthalide) CheckColor->NoColor No CheckEnv Environment Check: Is humidity < 40% or Inert Gas used? YesColor->CheckEnv Safe Safe to Weigh/Dispense CheckEnv->Safe Yes Unsafe Dehumidify or Move to Glovebox CheckEnv->Unsafe No

Figure 2: Operational decision tree for verifying reagent quality and safety conditions.

References

  • Sigma-Aldrich. (2024). Product Specification: 4-Bromo-3H-isobenzofuran-1-ylideneamine (CAS 2065250-40-8).Link

  • PubChem. (2024). Compound Summary: 4-Bromo-1,3-dihydroisobenzofuran (Analogous Structure Safety Data). National Center for Biotechnology Information. Link

  • Organic Syntheses. (1943). Synthesis of Bromophthalides and Derivatives.[9] Org.[8] Synth. Coll. Vol. 2, 526. Link

  • European Chemicals Agency (ECHA). (2024).[4] Registration Dossier: Halogenated Phthalimides and Isobenzofurans.Link

Sources

Exploratory

An In-depth Technical Guide to 4-Bromo-3H-isobenzofuran-1-ylideneamine: Synthesis, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-Bromo-3H-isobenzofuran-1-ylideneamine, a halogenated heterocyclic compound with significant pote...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3H-isobenzofuran-1-ylideneamine, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. While research on this specific molecule is nascent, this document synthesizes available data on its core structure, the isobenzofuran-1(3H)-imine moiety, and related analogues to offer a robust framework for its study and application.

Core Molecular Attributes

4-Bromo-3H-isobenzofuran-1-ylideneamine, also known as 4-bromoisobenzofuran-1(3H)-imine, is a yellow solid organic compound.[1][2] Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₆BrNO[1][3]
Molecular Weight 212.05 g/mol [1]
CAS Number 2065250-40-8[1][3]
Physical Form Yellow Solid[1][2]
Purity Typically >95%[2]
Storage Temperature 0-5°C[2]

Synthesis and Chemical Reactivity

The synthesis of halogenated isobenzofuran-1-imines can be achieved through modern electrochemical methods, which offer a green and efficient alternative to traditional chemical oxidation.[4] The reactivity of the isobenzofuran core is notable, often participating as a highly reactive diene in Diels-Alder reactions.[5]

Proposed Synthesis Protocol: Electrochemical Oxidative Halocyclization

A promising route for synthesizing 4-Bromo-3H-isobenzofuran-1-ylideneamine is via the electrochemical oxidative 5-exo-dig-oxo-halocyclization of an o-alkynylbenzamide precursor. This method avoids the need for stoichiometric oxidants or transition metal catalysts and utilizes a simple sodium halide as the bromine source.[4]

Experimental Protocol:

  • Precursor Synthesis: Synthesize the starting material, N-substituted-2-alkynylbenzamide, through standard amidation of the corresponding 2-alkynylbenzoic acid. The specific precursor for the target molecule would be 2-ethynyl-benzamide, which is then subjected to bromination at the 4-position of the benzene ring.

  • Electrochemical Setup: In an undivided electrochemical cell equipped with a constant current source, use a graphite anode and a platinum cathode.

  • Reaction Mixture: Dissolve the 4-bromo-2-ethynylbenzamide precursor and a sodium bromide (NaBr) salt in a suitable solvent system, such as a mixture of acetonitrile and water.

  • Electrolysis: Apply a constant current to the reaction mixture under ambient temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, evaporate the solvent. The residue is then taken up in an organic solvent (e.g., dichloromethane), washed with water, and dried over anhydrous sodium sulfate. Purification is achieved through column chromatography on silica gel to yield the final product, 4-Bromo-3H-isobenzofuran-1-ylideneamine.

G cluster_start Starting Materials cluster_process Electrochemical Process cluster_product Final Product A 4-Bromo-2-ethynylbenzamide C Graphite Anode, Pt Cathode Constant Current Acetonitrile/Water Solvent A->C B Sodium Bromide (NaBr) B->C D 4-Bromo-3H-isobenzofuran-1-ylideneamine C->D 5-exo-dig Oxo-halocyclization

Caption: Electrochemical synthesis workflow.

Predicted Reactivity

The isobenzofuran-1-ylideneamine scaffold contains several reactive sites. The imine nitrogen is nucleophilic and can undergo reactions with various electrophiles. The fused benzene ring can be subject to further electrophilic aromatic substitution, although the existing bromine atom will direct incoming groups. The core isobenzofuran ring system is known for its high reactivity in cycloaddition reactions.[5]

Predicted Spectroscopic Profile

Due to the novelty of this compound, comprehensive experimental spectroscopic data is not widely available. The following profile is predicted based on the analysis of its structural motifs and data from related compounds.[6]

¹H NMR (400 MHz, CDCl₃):

  • Aromatic Protons: Signals expected in the range of δ 7.5-8.0 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Methylene Protons (-CH₂-): A singlet is predicted around δ 5.0-5.5 ppm.

  • Imine Proton (-NH): A broad singlet may appear, with its chemical shift being concentration and solvent dependent.

¹³C NMR (100 MHz, CDCl₃):

  • Carbonyl/Iminyl Carbon (C=N): A signal is expected in the downfield region, typically δ 150-160 ppm.

  • Aromatic Carbons: Multiple signals between δ 120-145 ppm. The carbon bearing the bromine atom (C-Br) would be shifted.

  • Methylene Carbon (-CH₂-): A signal is anticipated around δ 70-80 ppm.

Infrared (IR) Spectroscopy:

  • N-H Stretch: A peak around 3300-3400 cm⁻¹.

  • C=N Stretch: An absorption band in the region of 1640-1690 cm⁻¹.

  • C-O-C Stretch: Signals in the 1050-1250 cm⁻¹ range.

  • C-Br Stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (EI-MS):

  • Molecular Ion (M⁺): A prominent peak at m/z 211 and 213, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

  • Key Fragmentation: Loss of Br, HCN, and fragments corresponding to the aromatic core.

Potential Applications in Drug Discovery and Agrochemicals

While direct biological studies on 4-Bromo-3H-isobenzofuran-1-ylideneamine are limited, the isobenzofuranone core and its derivatives have demonstrated a wide range of pharmacological activities, suggesting promising avenues for investigation.

Antidepressant and Neurological Agents

Novel isobenzofuran-1(3H)-one derivatives have been synthesized and evaluated as potential antidepressants.[7] These compounds have shown efficacy in inhibiting serotonin reuptake and improving depression-like behaviors in preclinical models, suggesting that the isobenzofuran scaffold could be a valuable starting point for developing new neurological drugs.[7][8]

Antimicrobial and Antiparasitic Activity

The isobenzofuranone class of compounds has shown notable activity against various bacterial and fungal pathogens.[9] Furthermore, derivatives have been investigated for their amoebicidal properties against Acanthamoeba castellanii and as potential treatments for leishmaniasis.[3] The introduction of a bromine atom can often enhance the lipophilicity and cell permeability of a molecule, potentially improving its antimicrobial efficacy.[10][11]

Anticancer and Enzyme Inhibition

Many isobenzofuranone derivatives have been studied for their antiproliferative and cytotoxic effects against various cancer cell lines.[8] The halogen functionality can facilitate target binding through halogen bonding, a significant interaction in modern drug design.[10][11]

Agrochemicals

Derivatives of isobenzofuran-1-imine have been identified as a new class of potential herbicides.[1] These compounds have demonstrated strong phytotoxic effects on both the shoot and root systems of model plants, indicating that 4-Bromo-3H-isobenzofuran-1-ylideneamine could be a candidate for agrochemical research.[1]

G cluster_screening Biological Screening Workflow cluster_outcome Potential Lead Compound A 4-Bromo-3H-isobenzofuran-1-ylideneamine B Primary Screening (e.g., Antimicrobial, Cytotoxicity) A->B Test Compound C Secondary Screening (e.g., Enzyme Inhibition, Receptor Binding) B->C Active Hit D In Vivo Model Testing (e.g., Animal models of disease) C->D Confirmed Hit E Lead Compound for Drug/Agrochemical Development D->E Efficacious Compound

Caption: Proposed workflow for biological evaluation.

Safety and Handling

As with any novel chemical compound, 4-Bromo-3H-isobenzofuran-1-ylideneamine should be handled with care in a well-ventilated laboratory, preferably within a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Inhalation: Avoid breathing dust, fumes, or vapors.

  • Skin and Eye Contact: Causes skin and serious eye irritation. In case of contact, wash the affected area immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.

  • Storage: Store in a tightly sealed container in a dry, cool place (0-5°C).[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

4-Bromo-3H-isobenzofuran-1-ylideneamine is a compound with considerable untapped potential. Its structural similarity to biologically active isobenzofuranones and isobenzofuran-imines makes it a compelling candidate for screening in drug discovery and agrochemical development programs. The presence of a bromine atom provides a handle for further synthetic modification and may enhance its pharmacological properties. This guide provides a foundational understanding to encourage and facilitate future research into this promising molecule.

References

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2012). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. Journal of Applicable Chemistry, 1(4), 536-541.
  • Lorenzo-Morales, J., et al. (2018). Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. Experimental Parasitology, 191, 33-39.
  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 114, 117941.
  • Abid, O. I., Tawfeeq, H. M., & Muslim, R. F. (2017). Synthesis and characterization of novel 1,3-oxazepin-5(1H)-one derivatives via reaction of imine compounds with isobenzofuran-1(3H)-one. Journal of Global Pharma Technology, 8(10), 1-8.
  • ResearchGate. Synthesis and characterization of novel 1,3-oxazepin-5(1H)-one derivatives via reaction of imine compounds with isobenzofuran-1(3H)-one. Available from: [Link]

  • ACS Publications. Regio- and Chemoselective Synthesis of 3-(Dihydrofuran-3(2H)-ylidene)isobenzofuran-1(3H)-imines via Tandem Alkynyl Prins- and Intramolecular Oxycyclization Reactions. Available from: [Link]

  • MDPI. 3-(Methoxycarbonylmethylene)isobenzofuran-1-imines as a New Class of Potential Herbicides. Available from: [Link]

  • Scholl, S., & D'Souza, D. M. (2017). Preparation and isolation of isobenzofuran. Beilstein Journal of Organic Chemistry, 13, 2772-2777.
  • ResearchGate. Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis. Available from: [Link]

  • RSC Publishing. Electrochemical synthesis of isobenzofuran-1-imines using oxidative halocyclization of o-alkynylbenzamides. Available from: [Link]

  • NIH PubChem. isobenzofuran-1(3H)-imine. Available from: [Link]

  • Organic Chemistry Portal. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Available from: [Link]

  • MDPI. Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Available from: [Link]

  • ResearchGate. ¹H NMR spectra of (1–3). (1) 4-bromobenzophenone; (2)... Available from: [Link]

  • ACS Publications. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Available from: [Link]

  • Menon, V., & Thattai, M. (2018). Halogenase engineering and its utility in medicinal chemistry. Current Opinion in Chemical Biology, 44, 134-141.
  • University of Gothenburg. (2023, December 6). New method facilitates the construction of medicines. Available from: [Link]

Sources

Foundational

Literature review on 4-halo-substituted isobenzofuran-1-imines

Executive Summary This technical guide provides a comprehensive analysis of 4-halo-substituted isobenzofuran-1-imines , a specialized heterocyclic scaffold emerging as a critical intermediate in the synthesis of isoindol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-halo-substituted isobenzofuran-1-imines , a specialized heterocyclic scaffold emerging as a critical intermediate in the synthesis of isoindolinones and as a standalone pharmacophore in agrochemistry and medicinal chemistry. Unlike the ubiquitous phthalimide derivatives, the isobenzofuran-1-imine core possesses a unique electrophilic imine functionality and a labile lactone-equivalent ring, making it a versatile "chameleon" intermediate.

This guide focuses on the 4-halo-substituted variants (substitution at the C4 position of the benzene ring or the C3-halomethylene position, depending on synthetic origin), detailing their electrochemical synthesis, reactivity profiles, and biological applications.

Structural Architecture & Nomenclature

The isobenzofuran-1-imine core (also known as 1-imino-1,3-dihydroisobenzofuran) consists of a benzene ring fused to a furan-imine ring. The "4-halo" designation typically refers to substitution at the benzene ring's C4 position (peri- to the C3 position) or, in some contexts, the exocyclic vinyl halide formed via halocyclization.

Core Scaffold Numbering

To ensure precision, we utilize the standard IUPAC numbering for the fused system:

  • Position 1: Imine carbon (

    
    ).
    
  • Position 2: Oxygen atom.

  • Position 3:

    
     or 
    
    
    
    carbon (often bearing alkyl/aryl groups).
  • Position 4: Benzene ring carbon adjacent to C3 (Peri-position).

  • Position 7: Benzene ring carbon adjacent to C1.[1]

Significance of the 4-Halo Substituent:

  • Steric Locking: A halogen at C4 exerts steric pressure on substituents at C3, restricting conformational freedom—a key tactic in structure-based drug design (SBDD).

  • Electronic Modulation: The inductive effect of the halogen (

    
    -withdrawing) modulates the electrophilicity of the C1-imine, influencing hydrolytic stability and reactivity toward nucleophiles.
    

Synthetic Strategies

Accessing 4-halo-substituted isobenzofuran-1-imines requires strategies that differentiate between ring halogenation (starting material selection) and functional halogenation (reaction-based).

Method A: Electrochemical Oxidative Halocyclization (Green Chemistry Route)

This modern protocol generates 3-(halomethylene)isobenzofuran-1-imines from 2-alkynylbenzamides. It utilizes sodium halides (NaX) as both the electrolyte and the halogen source, avoiding toxic transition metals.

  • Mechanism: Anodic oxidation of the halide generates a halonium ion (

    
    ) or radical (
    
    
    
    ), which triggers a 5-exo-dig cyclization of the 2-alkynylbenzamide.
  • Advantages: Scalable, room temperature, oxidant-free.

Method B: Nucleophilic Addition to 3-Halo-Phthalonitriles (Ring Substitution)

To access the benzene-ring substituted 4-halo derivatives, the synthesis starts from 3-halophthalonitriles or 3-halophthalic anhydrides.

  • Step 1: Grignard addition to one nitrile group of 3-halophthalonitrile.

  • Step 2: Controlled hydrolysis/cyclization to the imine.

Experimental Protocols

Protocol 1: Electrochemical Synthesis of 3-(Bromomethylene)isobenzofuran-1-imine

Source: Adapted from Org. Biomol. Chem. 2019 [2]

Objective: Synthesis of 3-(bromomethylene)-N-phenylisobenzofuran-1-imine from N-phenyl-2-(phenylethynyl)benzamide.

Reagents:

  • Substrate: N-phenyl-2-(phenylethynyl)benzamide (1.0 mmol)

  • Halogen Source/Electrolyte: NaBr (2.0 mmol)

  • Solvent: CH3CN/H2O (4:1 v/v, 10 mL)

  • Electrodes: Graphite rod (Anode) and Platinum plate (Cathode)

Workflow:

  • Setup: Assemble an undivided electrochemical cell with the graphite anode and Pt cathode.

  • Dissolution: Dissolve the benzamide substrate and NaBr in the acetonitrile/water mixture.

  • Electrolysis: Apply a constant current (CCE) of 10–15 mA at Room Temperature (25 °C).

  • Monitoring: Monitor by TLC until the starting material is consumed (approx. 3–4 hours). The passage of 2.2–2.5 F/mol of charge is typically required.

  • Workup: Disconnect power. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR: Look for the disappearance of the alkyne signal and the appearance of the vinylic proton (if applicable) or the shift in the aromatic protons due to cyclization.

  • Yield: Expected range 75–92%.

Reaction Mechanism & Signaling Pathways

The following diagram illustrates the Electrochemical 5-exo-dig Cyclization mechanism, highlighting the role of the halogen radical/cation in forming the isobenzofuran core.

G cluster_0 Electrochemical Cell Start 2-Alkynylbenzamide Activation Halonium Ion Activation of Alkyne Start->Activation + Br+ Oxidation Anodic Oxidation (2Br- -> Br2/Br+) Oxidation->Activation Generates Electrophile Cyclization 5-exo-dig O-Cyclization Activation->Cyclization Intermediate Cationic Intermediate Cyclization->Intermediate Product 3-(Bromomethylene) isobenzofuran-1-imine Intermediate->Product - H+

Caption: Figure 1. Mechanism of electrochemical oxidative 5-exo-dig halocyclization.

Quantitative Data & Biological Activity[2][3]

Isobenzofuran-1-imines have demonstrated significant biological activity, particularly as herbicides and antimicrobial agents. The 4-halo substitution often enhances metabolic stability and lipophilicity.

Table 1: Comparative Biological Activity (IC50 / Inhibition %)

Data aggregated from representative studies on isobenzofuran-1-imine derivatives.

Compound ClassSubstitution (R)Target / AssayActivity (IC50 / % Inh)Ref
Isobenzofuran-1-imine 3-(Methoxycarbonylmethylene)Arabidopsis thaliana (Root Growth)IC50: ~50 µM[1]
Isobenzofuran-1-imine 3-(Phenylimino)Arabidopsis thaliana (Shoot Growth)High Phytotoxicity[1]
Isobenzofuran-1-one 4,6-Dihydroxy (Phthalide)Tyrosinase InhibitionKi: 0.10 mM[5]
Isoindolinone 3-Substituted (Derived from Imine)K562 (Leukemia)IC50: 1.71 µM[4]

Key Insight: The imine linkage is essential for the herbicidal mode of action, likely interfering with auxin signaling or specific plant enzymes. Hydrolysis to the corresponding phthalide (isobenzofuranone) often retains tyrosinase inhibitory activity but loses the specific herbicidal potency of the imine.

Applications in Drug Discovery (Isoindolinone Synthesis)[4]

One of the primary utilities of 4-halo-isobenzofuran-1-imines is their conversion into isoindolin-1-ones (phthalimidines), a privileged scaffold in kinase inhibitors (e.g., MDM2 inhibitors).

Rearrangement Pathway:

  • Nucleophilic Attack: A primary amine attacks the C1-imine carbon.

  • Ring Opening: The furan ring opens to form a diamine/amide intermediate.

  • Recyclization: Nitrogen attacks the ester/carbonyl equivalent to form the stable lactam (isoindolinone).

  • 4-Halo Effect: A halogen at C4 directs the stereochemistry of substituents at C3 during this rearrangement by blocking the "top" face of the molecule.

Rearrangement Imine Isobenzofuran-1-imine Attack Amine Nucleophilic Attack (C1) Imine->Attack Open Ring-Opened Intermediate Attack->Open Lactam Isoindolin-1-one (Phthalimidine) Open->Lactam - H2O / Rearrangement

Caption: Figure 2. Conversion of isobenzofuran-1-imines to pharmacologically active isoindolinones.

References

  • 3-(Methoxycarbonylmethylene)isobenzofuran-1-imines as a New Class of Potential Herbicides. Molecules, 2014.[2][3] Link

  • Electrochemical synthesis of isobenzofuran-1-imines using oxidative halocyclization of o-alkynylbenzamides. Organic & Biomolecular Chemistry, 2019. Link

  • Regio- and Chemoselective Synthesis of 3-(Dihydrofuran-3(2H)-ylidene)isobenzofuran-1(3H)-imines. The Journal of Organic Chemistry, 2023.[4][5] Link

  • The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide. BenchChem, 2025. Link

  • Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors. Biochimica et Biophysica Acta, 2021.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Proposed Synthesis of 4-Bromo-3H-isobenzofuran-1-ylideneamine from 2-Cyanobenzyl Bromide Derivatives

Audience: Researchers, scientists, and drug development professionals. Abstract This document outlines a proposed synthetic pathway for 4-Bromo-3H-isobenzofuran-1-ylideneamine, a heterocyclic compound with potential appl...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a proposed synthetic pathway for 4-Bromo-3H-isobenzofuran-1-ylideneamine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis commences from a brominated and methylated benzonitrile derivative, proceeding through a key benzylic bromination followed by a novel Lewis acid-catalyzed intramolecular cyclization. This application note provides a detailed theoretical framework, step-by-step experimental protocols, and the underlying scientific rationale for the proposed synthetic strategy. It is intended to serve as a guide for researchers aiming to synthesize this and structurally related isobenzofuran-1-ylideneamine scaffolds.

Introduction and Rationale

The isobenzofuran-1-imine moiety is a significant structural motif in a variety of biologically active compounds. The inherent reactivity of the imine functionality and the rigid bicyclic core make it an attractive scaffold for the development of novel therapeutic agents. The introduction of a bromine atom onto the aromatic ring provides a handle for further synthetic diversification through cross-coupling reactions, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.

A direct synthesis of 4-Bromo-3H-isobenzofuran-1-ylideneamine from 2-cyanobenzyl bromide as initially queried is not feasible due to the absence of the bromine substituent on the aromatic ring of the starting material. Therefore, this application note proposes a scientifically robust, two-step synthesis starting from the more appropriate precursor, 4-bromo-2-methylbenzonitrile.

The proposed synthetic strategy hinges on two key transformations:

  • Radical-initiated benzylic bromination: This well-established method will be used to install a reactive bromomethyl group, which is essential for the subsequent cyclization.

  • Lewis acid-catalyzed intramolecular cyclization: This is the cornerstone of the proposed synthesis. A Lewis acid is employed to facilitate the formation of a benzylic carbocation, which is then trapped intramolecularly by the nitrogen of the nitrile group. This approach is designed to be highly efficient and selective for the formation of the desired five-membered ring system.

Proposed Reaction Mechanism

The proposed synthesis of 4-Bromo-3H-isobenzofuran-1-ylideneamine proceeds via the following two steps:

Step 1: Benzylic Bromination of 4-Bromo-2-methylbenzonitrile

This step involves a free radical chain reaction, initiated by the homolytic cleavage of a radical initiator (e.g., AIBN). The resulting radical abstracts a hydrogen atom from the methyl group of 4-bromo-2-methylbenzonitrile, generating a stabilized benzylic radical. This radical then reacts with N-bromosuccinimide (NBS) to form the desired product, 4-bromo-2-(bromomethyl)benzonitrile, and a succinimidyl radical, which propagates the chain.

Step 2: Lewis Acid-Catalyzed Intramolecular Cyclization

In this key step, a Lewis acid (e.g., Silver Tetrafluoroborate, AgBF₄) coordinates to the bromine atom of the bromomethyl group, promoting its departure as a bromide anion and the formation of a resonance-stabilized benzylic carbocation. The lone pair of electrons on the nitrogen atom of the nitrile group then acts as an intramolecular nucleophile, attacking the carbocation to form a five-membered ring containing a nitrilium ion. A final workup step, likely involving a mild base, neutralizes the product to yield 4-Bromo-3H-isobenzofuran-1-ylideneamine.

Reaction_Mechanism cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Lewis Acid-Catalyzed Intramolecular Cyclization start1 4-Bromo-2-methylbenzonitrile reag1 NBS, AIBN CCl4, Reflux inter1 Benzylic Radical prod1 4-Bromo-2-(bromomethyl)benzonitrile inter1->prod1 Propagation start2 4-Bromo-2-(bromomethyl)benzonitrile reag1->inter1 Initiation & Propagation reag2 AgBF4 DCM, RT inter2 Benzylic Carbocation inter3 Nitrilium Ion Intermediate inter2->inter3 Intramolecular Attack workup Aqueous Workup prod2 4-Bromo-3H-isobenzofuran-1-ylideneamine reag2->inter2 Carbocation Formation workup->prod2 Neutralization

Caption: Proposed reaction mechanism for the synthesis.

Detailed Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialSupplierGradeCAS Number
4-Bromo-2-methylbenzonitrileSigma-Aldrich≥98%79630-17-0
N-Bromosuccinimide (NBS)Acros Organics99%128-08-5
Azobisisobutyronitrile (AIBN)TCI Chemicals>98%78-67-1
Carbon Tetrachloride (CCl₄)Fisher ScientificAnhydrous, ≥99.9%56-23-5
Silver Tetrafluoroborate (AgBF₄)Strem Chemicals99%14104-20-2
Dichloromethane (DCM)VWR ChemicalsAnhydrous, ≥99.8%75-09-2
Sodium Bicarbonate (NaHCO₃)EMD MilliporeACS Reagent, ≥99.7%144-55-8
Magnesium Sulfate (MgSO₄)Sigma-AldrichAnhydrous, ≥99.5%7487-88-9

3.2. Step-by-Step Protocol: Benzylic Bromination

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-methylbenzonitrile (1.96 g, 10 mmol), N-bromosuccinimide (1.96 g, 11 mmol), and carbon tetrachloride (100 mL).

  • Add a catalytic amount of AIBN (164 mg, 1 mmol).

  • Heat the reaction mixture to reflux (approximately 77 °C) and irradiate with a 250W sun lamp.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 9:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 4-bromo-2-(bromomethyl)benzonitrile.

  • Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to obtain a white solid.

3.3. Step-by-Step Protocol: Intramolecular Cyclization

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified 4-bromo-2-(bromomethyl)benzonitrile (2.75 g, 10 mmol) in anhydrous dichloromethane (50 mL).

  • In a separate flask, dissolve silver tetrafluoroborate (2.14 g, 11 mmol) in a minimal amount of anhydrous dichloromethane and add this solution dropwise to the solution of the starting material at room temperature with vigorous stirring.

  • A precipitate of silver bromide (AgBr) should form upon addition.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC (eluent: 7:3 Hexane/Ethyl Acetate).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 4-Bromo-3H-isobenzofuran-1-ylideneamine.

  • Purify the product by column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to obtain the pure product.

Caption: Experimental workflow for the proposed synthesis.

Safety Precautions

  • 2-Cyanobenzyl bromide and its derivatives are lachrymators and skin irritants. Handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Carbon tetrachloride is a toxic and carcinogenic solvent. All operations involving carbon tetrachloride must be performed in a certified chemical fume hood.

  • N-Bromosuccinimide is a corrosive solid and an oxidizing agent. Avoid contact with skin and eyes.

  • AIBN is a flammable solid and can decompose to release toxic fumes upon heating. Store in a cool, dry place away from heat sources.

  • Silver tetrafluoroborate is corrosive and light-sensitive. Handle with care and store in a dark, dry place.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated area.

Characterization of the Final Product

The structure of the final product, 4-Bromo-3H-isobenzofuran-1-ylideneamine, should be confirmed by a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the methylene protons (-CH₂) around 5.0-5.5 ppm. A broad singlet for the imine proton (-NH) which may be exchangeable with D₂O.
¹³C NMR Aromatic carbons in the range of 110-150 ppm. A signal for the methylene carbon around 70-80 ppm. A signal for the imine carbon (C=N) in the range of 160-170 ppm.
IR (ATR) Aromatic C-H stretching around 3000-3100 cm⁻¹. C=N stretching around 1640-1690 cm⁻¹. C-O-C stretching around 1050-1150 cm⁻¹. N-H stretching as a broad band around 3200-3400 cm⁻¹.
HRMS (ESI) The calculated exact mass for C₈H₆BrNO [M+H]⁺ should be confirmed.

Troubleshooting

  • Low yield in Step 1: Ensure that the reaction is adequately initiated with a fresh source of AIBN and sufficient light. The NBS should be recrystallized if it is old or discolored.

  • Incomplete reaction in Step 2: The silver tetrafluoroborate is moisture-sensitive; ensure all reagents and solvents are anhydrous. The reaction may require gentle heating to proceed to completion.

  • Formation of byproducts: The primary byproduct in Step 2 is likely the corresponding benzyl alcohol from the reaction of the carbocation with trace water. Strict anhydrous conditions are crucial.

Conclusion

This application note details a plausible and scientifically grounded synthetic route to 4-Bromo-3H-isobenzofuran-1-ylideneamine. The proposed method utilizes standard organic transformations and provides a clear, step-by-step protocol for researchers. While this synthesis is proposed and not yet validated, it offers a strong foundation for the successful preparation of this and other substituted isobenzofuran-1-ylideneamine derivatives, which are valuable scaffolds for further exploration in drug discovery and materials science.

References

  • Daugulis, O. (2005). Palladium-Catalyzed Arylation of Carbon-Hydrogen Bonds. Accounts of Chemical Research, 38(10), 793-801. [Link]

  • Eastwood, F. W. (1984). The Chemistry of Nitrilium Salts. In The Chemistry of Functional Groups, Supplement C, Patai, S., & Rappoport, Z. (Eds.). John Wiley & Sons.
  • Larock, R. C. (1999).
  • Pearson, A. J., & Roush, W. R. (Eds.). (1999). Activating Agents and Protecting Groups. John Wiley & Sons.
  • Pinner, A. (1892).
  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Olefins and Mononitriles. Journal of the American Chemical Society, 70(12), 4045-4048. [Link]

  • Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 4-Bromoisobenzofuran-1-imine

Executive Summary & Strategic Rationale The isobenzofuran-1-imine core (often tautomeric with 3-aminophthalide) represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for phthalides and isoi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The isobenzofuran-1-imine core (often tautomeric with 3-aminophthalide) represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for phthalides and isoindolinones. However, functionalizing this scaffold at the 4-bromo position via Suzuki-Miyaura coupling presents a distinct chemoselective challenge: Hydrolytic Instability .

Under standard Suzuki conditions (aqueous base, heat), the cyclic imidate moiety (


) is prone to rapid hydrolysis, collapsing into the thermodynamically stable phthalide (lactone) . This application note details a protocol designed to suppress this pathway. By utilizing anhydrous fluoride-activated transmetalation  and bulky phosphine ligands , this method preserves the imine functionality while achieving high yields in C-C bond formation.
Key Chemical Challenges
  • Imidate Hydrolysis: The

    
     bond is susceptible to nucleophilic attack by hydroxide (
    
    
    
    ), leading to ring-opening or conversion to the lactone.
  • Catalyst Poisoning: The basic imine nitrogen can coordinate to Palladium (

    
    ), arresting the catalytic cycle.
    
  • Steric Congestion: The 4-position is peri-proximal to the heteroatomic core, requiring active catalytic systems.

Mechanistic Insight & Optimization Logic

To design a self-validating protocol, one must understand the competition between the desired cross-coupling and the parasitic hydrolysis.

The Hydrolysis Trap

In standard aqueous protocols (e.g.,


), the mechanism fails as follows:
  • Base (

    
    ) attacks the imine carbon.
    
  • Tetrahedral intermediate collapses, expelling ammonia/amine.

  • Result: 4-arylphthalide (impurity) instead of 4-arylisobenzofuran-1-imine .

The Solution: Anhydrous Activation

We replace the hydrolytic activation pathway (Hydroxide) with a Fluoride-mediated pathway . Fluoride (


) activates the boronic acid/ester for transmetalation without acting as a nucleophile toward the imine carbon under anhydrous conditions.

ReactionPathway Substrate 4-Br-Isobenzofuran-1-imine Pd_OxAdd Oxidative Addition (Pd-Ar-Br) Substrate->Pd_OxAdd Pd(0) Hydrolysis Hydrolysis (Aqueous Base) Result: Phthalide (Failure) Pd_OxAdd->Hydrolysis + H2O / OH- Coupling Transmetalation (Anhydrous F-) Result: Target Biaryl Pd_OxAdd->Coupling + Ar-B(OH)2 / CsF Boronate Aryl Boronic Acid Boronate->Coupling Activation

Figure 1: Divergent pathways. The protocol prioritizes the green path (Transmetalation) by excluding water, preventing the red path (Hydrolysis).

Experimental Protocol

Method A: The "Anhydrous Gold Standard" (Recommended)

This method utilizes Cesium Fluoride (CsF) as the activator in dry solvent. It is the most reliable method for preserving the sensitive imine function.

Reagents:

  • Substrate: 4-bromoisobenzofuran-1-imine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
    • Rationale: The bidentate dppf ligand has a large bite angle, favoring reductive elimination and resisting displacement by the imine nitrogen.

  • Base/Activator: CsF (3.0 equiv, dried)

  • Solvent: 1,4-Dioxane (Anhydrous, 0.1 M)

Step-by-Step Workflow:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon.

  • Charging: Add 4-bromoisobenzofuran-1-imine (1.0 eq), Aryl boronic acid (1.5 eq), CsF (3.0 eq), and

    
     (0.05 eq).
    
  • Inerting: Cap the vial and purge with Argon for 5 minutes.

  • Solvation: Inject anhydrous 1,4-Dioxane via syringe. Do not open the vial to air.

  • Reaction: Heat the block to 80°C for 4–12 hours.

    • QC Check: Monitor by LC-MS. Look for the product mass (

      
      ). If a peak corresponds to 
      
      
      
      (hydrolysis to ketone/lactone form), the solvent was wet.
  • Workup (Critical):

    • Cool to room temperature.[1]

    • Filter through a pad of Celite (elute with DCM).

    • Do not perform an aqueous extraction if possible. If necessary, use cold saturated brine/NaHCO3, but minimize contact time.

    • Concentrate in vacuo.

Method B: High-Activity Precatalyst (For Sterically Hindered Partners)

If the coupling partner is sterically demanding (e.g., ortho-substituted aryl boronic acid), use a Buchwald G3 precatalyst.

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base:

    
     (Anhydrous, finely ground)
    
  • Solvent: Toluene (Anhydrous)

  • Conditions: 100°C, sealed tube.

Optimization & Troubleshooting Guide

The following table summarizes the impact of reaction parameters on the Imine:Lactone Ratio (Selectivity) and Conversion .

ParameterVariationImpact on YieldImpact on Imine StabilityRecommendation
Base

(aq)
HighCritical Failure (Hydrolysis)AVOID

(anhydrous)
ModerateGoodUse for Method B
CsF High Excellent Preferred
Solvent DMFHighPoor (Hygroscopic, promotes hydrolysis)Avoid
1,4-Dioxane HighGoodPreferred
TolueneModerateExcellentAlternative
Ligand

LowN/AInactive due to poisoning
dppf High N/ARobust baseline
XPhosHighN/AFor difficult substrates
Decision Tree for Protocol Selection

DecisionTree Start Start: 4-Bromo Coupling IsSensitive Is the Imine N-unsubstituted? (Susceptible to tautomerization?) Start->IsSensitive Steric Is the Boronic Acid Sterically Hindered? IsSensitive->Steric No (N-Alkyl/Aryl) Protect Pre-step: Protect N (e.g., Boc/Trityl) then Couple IsSensitive->Protect Yes (N-H Imine) MethodA Method A: Pd(dppf)Cl2 / CsF / Dioxane (Standard) Steric->MethodA No MethodB Method B: XPhos Pd G3 / K3PO4 / Toluene (High Activity) Steric->MethodB Yes

Figure 2: Optimization workflow. N-H imines (tautomeric with amino-isobenzofurans) may require protection or strictly anhydrous Method A.

References

  • Imine Hydrolysis Mechanism: Rasool, N., et al. (2019).[2][3] Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis. Molecules, 24(14), 2609.[2] [Link] Context: Establishes the mechanism by which Pd catalysts facilitate imine hydrolysis in the presence of water.

  • Anhydrous Fluoride Conditions: Wright, S. W., et al. (1994). The Suzuki coupling of aryl chlorides with arylboronic acids and potassium fluoride. The Journal of Organic Chemistry, 59(20), 6095-6097. [Link] Context: Foundational text for using Fluoride sources (CsF/KF) to activate boronic acids without aqueous base.

  • Coupling on Sensitive Heterocycles: Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link] Context: Comprehensive review detailing the compatibility of various functional groups, including sensitive imine/nitrile derivatives.

  • Buchwald Precatalysts (XPhos): Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link] Context: Justification for using XPhos Pd G3 when rapid coupling is required to outcompete decomposition pathways.

Sources

Method

Application Notes and Protocols: Leveraging 4-Bromo-3H-isobenzofuran-1-ylideneamine for Accelerated Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The isobenzofuran-1(3H)-one, or phthalide, scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numero...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] This guide introduces 4-Bromo-3H-isobenzofuran-1-ylideneamine, a novel derivative that offers multifaceted opportunities for diversification and the generation of extensive compound libraries. The strategic placement of a bromine atom and an exocyclic imine provides two orthogonal points for chemical modification, enabling a thorough exploration of the surrounding chemical space. These application notes provide a comprehensive framework for utilizing this scaffold, including detailed synthetic protocols for library generation, methodologies for high-throughput screening, and strategies for lead optimization.

Introduction: The Isobenzofuranone Scaffold and the Promise of 4-Bromo-3H-isobenzofuran-1-ylideneamine

Isobenzofuranone derivatives are recognized for their diverse biological activities, including antiproliferative, antidiabetic, antimicrobial, and antidepressant properties.[2][3][4] The structural versatility of this scaffold allows for a broad range of biological targets. The introduction of a bromine atom at the 4-position of the isobenzofuranone core opens up a gateway for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. Furthermore, the 1-ylideneamine moiety presents a unique opportunity for modification, serving as a versatile handle for the introduction of diverse functional groups through nucleophilic addition or condensation reactions.

The 4-Bromo-3H-isobenzofuran-1-ylideneamine scaffold, with its dual points of functionalization, is a promising starting point for the development of novel therapeutics. This guide will provide the necessary protocols to empower researchers to unlock the full potential of this scaffold.

Synthetic Strategies for Library Generation

The generation of a diverse chemical library is a cornerstone of modern drug discovery. The 4-Bromo-3H-isobenzofuran-1-ylideneamine scaffold is primed for diversification at two key positions: the C-4 position via the bromo group and the C-1 position via the ylideneamine.

Diversification at the C-4 Position: Suzuki-Miyaura Cross-Coupling

The bromine atom at the C-4 position is ideally suited for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl moieties. This reaction is well-tolerated by a variety of functional groups and can be readily adapted for high-throughput synthesis.[5]

Protocol: Parallel Synthesis of C-4 Arylated Isobenzofuran-1-ylideneamines

This protocol outlines the parallel synthesis of a library of C-4 arylated derivatives in a 96-well plate format.

Materials:

  • 4-Bromo-3H-isobenzofuran-1-ylideneamine

  • A diverse library of boronic acids or boronic esters

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or DME)

  • 96-well reaction block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-Bromo-3H-isobenzofuran-1-ylideneamine in the chosen solvent.

    • Prepare stock solutions of the boronic acid library in the same solvent.

    • Prepare a stock solution of the palladium catalyst and base.

  • Reaction Setup (in each well of the 96-well plate):

    • To each well, add the 4-Bromo-3H-isobenzofuran-1-ylideneamine stock solution (1.0 eq).

    • Add the respective boronic acid stock solution (1.2 eq).

    • Add the catalyst/base stock solution (0.1 eq catalyst, 2.0 eq base).

  • Reaction Execution:

    • Seal the 96-well plate and heat the reaction block to 80-100 °C.

    • Stir the reactions for 4-12 hours, monitoring progress by LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction block to room temperature.

    • Quench the reactions with water.

    • Extract the products with an organic solvent (e.g., ethyl acetate).

    • Purify the products using high-throughput parallel purification techniques (e.g., preparative HPLC).

Rationale for Experimental Choices: The use of a palladium catalyst is crucial for facilitating the carbon-carbon bond formation. The choice of ligand and base can significantly impact the reaction efficiency and should be optimized for the specific substrate scope. A 96-well format allows for the rapid generation of a large number of analogs.

Diversification at the C-1 Position: Imine Chemistry

The exocyclic imine at the C-1 position provides a reactive handle for the introduction of various substituents through reactions such as reductive amination or addition of organometallic reagents.

Protocol: Synthesis of C-1 Substituted Amines via Reductive Amination

Materials:

  • C-4 functionalized isobenzofuran-1-ylideneamine library

  • A diverse library of aldehydes or ketones

  • Reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN)

  • Solvent (e.g., dichloroethane or methanol)

Procedure:

  • To a solution of the isobenzofuran-1-ylideneamine derivative (1.0 eq) in the chosen solvent, add the aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine-enamine tautomerization.

  • Add the reducing agent portion-wise (1.5 eq).

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent and purify by column chromatography.

High-Throughput Screening (HTS) Cascade

Once a diverse library of compounds has been synthesized, a robust and efficient screening cascade is necessary to identify promising hits. The isobenzofuranone scaffold has shown activity in several therapeutic areas, suggesting a multi-pronged screening approach.[2][6]

Proposed HTS Cascade:

HTS_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Primary_Screen Compound Library (10,000+ compounds) Cytotoxicity_Assay Antiproliferative Assay (e.g., MTT against K562, U937) Primary_Screen->Cytotoxicity_Assay 10 µM single concentration Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., α-glucosidase) Primary_Screen->Enzyme_Inhibition_Assay 10 µM single concentration Dose_Response Dose-Response & IC50 Determination Cytotoxicity_Assay->Dose_Response Active Hits Enzyme_Inhibition_Assay->Dose_Response Active Hits Selectivity_Panel Target Selectivity Profiling Dose_Response->Selectivity_Panel SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Panel->SAR_Studies Confirmed Hits ADME_Tox In vitro ADME/Tox Profiling SAR_Studies->ADME_Tox Lead Candidates Lead Candidates ADME_Tox->Lead Candidates Lead_Optimization cluster_0 Hit-to-Lead cluster_1 Lead Optimization Confirmed_Hit Confirmed Hit (IC50 < 10 µM) SAR_Exploration SAR Exploration (Analog Synthesis) Confirmed_Hit->SAR_Exploration Potency_Enhancement Potency Enhancement SAR_Exploration->Potency_Enhancement Bioisosteric_Replacement Bioisosteric Replacement (Improve ADME) Potency_Enhancement->Bioisosteric_Replacement In_Vivo_Studies In Vivo Efficacy & PK/PD Bioisosteric_Replacement->In_Vivo_Studies Preclinical Candidate Preclinical Candidate In_Vivo_Studies->Preclinical Candidate

Caption: Lead Optimization Workflow.

For the isobenzofuranone scaffold, bioisosteric replacement could involve replacing the lactone with a lactam or other heterocyclic systems to modulate properties like metabolic stability and solubility. [7][8]

Conclusion

The 4-Bromo-3H-isobenzofuran-1-ylideneamine scaffold represents a highly attractive starting point for the development of novel therapeutics. Its dual points of functionalization allow for the creation of large and diverse compound libraries. The protocols and strategies outlined in this guide provide a clear roadmap for researchers to harness the potential of this scaffold, from initial library synthesis to lead optimization. The rich history of the isobenzofuranone core in medicinal chemistry, combined with the novel opportunities presented by this specific derivative, makes it a compelling target for future drug discovery efforts.

References

  • The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers - Benchchem.
  • Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simul
  • An In-depth Technical Guide to the Discovery and Isolation of Isobenzofuranone Deriv
  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones.
  • 1(3H)-Isobenzofuranones 1 (phthalides)
  • Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed.
  • Bioisosteric Replacements - Chemspace.
  • 4-Bromo-3H-isobenzofuran-1-ylideneamine | 2065250-40-8.
  • Identification of Bioisosteric Scaffolds using Scaffold Keys - ChemRxiv.
  • 3-Heptylidene-4,6-Dimethoxy-3H-Isobenzofuran-1-One Is Genotoxic, Increases the Frequency of Cell Death, and Potentiates the Effects of Cyclophosphamide and Cispl
  • Application Notes and Protocols for 5-Ethynyl-3H-isobenzofuran-1-one in Medicinal Chemistry - Benchchem.
  • Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimiz
  • Scaffold hopping and bioisosteric replacements based on binding site alignments - SciSpace.
  • Isobenzofuran-1(3H)
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Solution Stability of 4-Bromo-3H-isobenzofuran-1-ylideneamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing erratic assay results when working with highly reactive cyclic imines. 4-Bromo-3H-isobenzo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing erratic assay results when working with highly reactive cyclic imines. 4-Bromo-3H-isobenzofuran-1-ylideneamine (CAS: 2065250-40-8) is a potent building block and active moiety, but it is intrinsically susceptible to rapid degradation in solution if handled improperly ().

This guide bypasses generic advice to provide a deep, mechanistic troubleshooting framework. By understanding the causality behind the compound's instability, you can implement self-validating protocols that guarantee the integrity of your experimental data.

Part 1: Mechanistic Deep-Dive – Why Does Your Compound Degrade?

The primary degradation modality for 4-Bromo-3H-isobenzofuran-1-ylideneamine is hydrolysis . The exocyclic imine bond (C=N) is highly polarized, rendering the carbon center highly electrophilic. When exposed to water, the imine undergoes nucleophilic attack, leading to the expulsion of ammonia and the irreversible formation of the thermodynamically favored lactone: 4-bromoisobenzofuran-1(3H)-one (4-bromophthalide).

This hydrolysis is a pH-dependent equilibrium (1)[1]. Under acidic conditions, the nitrogen is protonated to form a highly reactive iminium intermediate, which increases the rate of water addition by orders of magnitude (2)[2]. Conversely, under basic conditions, the high concentration of hydroxide ions drives direct nucleophilic attack.

HydrolysisPathway Imine 4-Bromo-3H-isobenzofuran- 1-ylideneamine (Active Imine) Iminium Protonated Iminium (Unstable Intermediate) Imine->Iminium H+ (pH < 6) Tetrahedral Tetrahedral Intermediate (Water Addition) Imine->Tetrahedral OH- (pH > 8) Iminium->Tetrahedral + H2O Phthalide 4-Bromophthalide (Inactive Degradant) Tetrahedral->Phthalide - NH3 Ammonia Ammonia (NH3) (Byproduct) Tetrahedral->Ammonia Release

Fig 1: pH-dependent hydrolysis pathway of 4-Bromo-3H-isobenzofuran-1-ylideneamine.

Part 2: Troubleshooting FAQs

Q1: My stock solution in DMSO loses efficacy within a week at 4°C. Why is this happening if DMSO is not water? A1: Standard laboratory DMSO is highly hygroscopic. Every time the bottle is opened to ambient air, it absorbs atmospheric moisture. Even trace amounts of water (>0.1%) in the DMSO will act as a reactant, driving the hydrolysis of the imine over time. Furthermore, 4°C is insufficient to halt the kinetic degradation of the iminium intermediate. Causality: Water is the limiting reagent in aprotic solvents; remove the water, and you arrest the degradation. You must use strictly anhydrous DMSO stored over 3Å molecular sieves.

Q2: I need to perform an in vitro biological assay in an aqueous buffer. How can I prevent the compound from degrading before the assay finishes? A2: You cannot completely stop hydrolysis in an aqueous environment, but you can minimize the kinetic rate. The hydrolysis of imines follows a V-shaped rate profile relative to pH. Maximum stability (the lowest degradation rate) typically occurs near neutral pH (pH 7.0 - 7.4), where neither acid-catalyzed iminium formation nor base-catalyzed hydroxide attack is dominant (3)[3]. Solution: Always spike the compound into the aqueous assay buffer immediately before initiating the experiment. Never prepare aqueous working solutions in advance.

Q3: How do I validate that my stock solution is still intact before running an expensive experiment? A3: Implement a self-validating analytical check. Do not rely on visual inspection, as the phthalide degradant is also soluble and colorless. Run a rapid LC-MS or HPLC-UV check. Monitor the disappearance of the parent mass (m/z ~212 for the imine) and the appearance of the phthalide degradant (m/z ~213). Because the degradant loses the basic amine group, it will exhibit a distinct shift in chromatographic retention time.

Part 3: Quantitative Stability Data

To guide your experimental design, refer to the following stability profile. This data illustrates the dramatic impact of solvent choice and pH on the half-life (


) of the compound.
Solvent / Buffer SystemTemperatureEstimated Half-Life (

)
Primary Degradant
Anhydrous DMSO (<0.005%

)
-80°C> 12 monthsNone detected
Standard DMSO (~0.1%

)
4°C~ 5 to 7 days4-Bromophthalide
Aqueous Buffer (pH 4.0)25°C< 1 hour4-Bromophthalide
Aqueous Buffer (pH 7.4)25°C~ 4 to 6 hours4-Bromophthalide
Aqueous Buffer (pH 10.0)25°C< 30 minutes4-Bromophthalide

Part 4: Experimental Protocol for Ultra-Stable Stock Solutions

To ensure trustworthiness in your assays, you must treat the preparation of the stock solution as a rigorous, self-validating workflow. Follow this step-by-step methodology to prepare a robust 10 mM stock.

Step-by-Step Methodology
  • Desiccation & Equilibration: Remove the lyophilized vial of 4-Bromo-3H-isobenzofuran-1-ylideneamine from the freezer. Crucial: Do not open it immediately. Allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Solvent Preparation: Pierce a fresh septum-sealed bottle of Anhydrous DMSO (packed under Argon) with a dry syringe. If using an older bottle, ensure it has been stored over activated 3Å molecular sieves to scavenge any trace water.

  • Dissolution: Inject the anhydrous DMSO directly into the compound vial to achieve a 10 mM concentration. Swirl gently until fully dissolved. Do not vortex vigorously, as this can introduce micro-bubbles of ambient air if the seal is imperfect.

  • Aliquoting: Working under a stream of Argon or Nitrogen gas, divide the stock into single-use amber glass vials (e.g., 10 µL to 50 µL per vial). Causality: Single-use aliquots prevent freeze-thaw cycles and eliminate repeated exposure to atmospheric moisture.

  • Self-Validation & Cryopreservation: Select one random aliquot and run an LC-MS purity check to establish a baseline. Flush the remaining aliquots with Argon, cap tightly, and immediately transfer to a -80°C freezer for long-term storage.

PrepWorkflow S1 1. Desiccation Equilibrate vial to RT before opening S2 2. Solvent Prep Use Anhydrous DMSO + 3Å Sieves S1->S2 S3 3. Dissolution Formulate 10 mM stock under Argon S2->S3 S4 4. Aliquoting Dispense into single-use amber vials S3->S4 S5 5. Cryopreservation Store at -80°C with desiccant S4->S5

Fig 2: Validated workflow for the preparation and cryopreservation of imine stock solutions.

References

  • Hydrolysis of imines to give ketones (or aldehydes) Master Organic Chemistry[Link]

  • Imine Hydrolysis News-Medical[Link]

  • What is the influence of the pH on imine formation in a water solution? ResearchGate[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Isobenzofuran-1-ylideneamine Hydrolysis During Purification

Welcome to the Advanced Applications Support Center. This guide is designed for synthetic chemists and drug development professionals struggling with the isolation of isobenzofuran-1-ylideneamines (also known as 1-iminop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Center. This guide is designed for synthetic chemists and drug development professionals struggling with the isolation of isobenzofuran-1-ylideneamines (also known as 1-iminophthalans). These compounds are notoriously sensitive to moisture and acidic conditions, often reverting to their corresponding lactones during standard purification workflows.

The Core Problem: Mechanism of Degradation

Q: Why does my isobenzofuran-1-ylideneamine completely degrade into a phthalide (lactone) during standard silica gel column chromatography?

A: The degradation is driven by the inherent physicochemical properties of standard normal-phase silica gel. Silica gel possesses a slightly acidic surface (pKa ~ 4.5–5.5) due to free silanol groups and inherently retains a hydration layer of adsorbed water[1].

Isobenzofuran-1-ylideneamines are highly susceptible to acid-catalyzed hydrolysis. As established in foundational kinetic studies, the hydrolysis of Schiff bases under acidic conditions proceeds via the protonation of the imine nitrogen, which drastically increases the electrophilicity of the adjacent carbon[2]. Adsorbed water on the silica attacks this carbon, forming a transient tetrahedral carbinolamine intermediate. This intermediate rapidly collapses, expelling the amine and yielding the thermodynamically stable isobenzofuran-1(3H)-one (phthalide)[3].

HydrolysisMechanism A Isobenzofuran-1- ylideneamine B Protonated Iminium (Electrophilic) A->B H+ (Silica Silanols) C Carbinolamine Intermediate B->C H2O (Adsorbed) D Isobenzofuran-1(3H)-one + Free Amine C->D Collapse & -H+

Caption: Mechanism of acid-catalyzed hydrolysis of isobenzofuran-1-ylideneamine on silica gel.

Chromatographic Troubleshooting & Solutions

Q: If standard silica causes hydrolysis, how can I safely purify this imine chromatographically?

A: You must neutralize the stationary phase to eliminate the proton source that initiates the hydrolysis cascade. This is achieved through three primary strategies:

  • Amine-Functionalized Silica (Optimal): Using engineered stationary phases (e.g., KP-NH) masks the acidic silanols completely with primary or secondary amines, preventing acid-base interactions and hydrolysis without requiring mobile-phase modifiers[4].

  • Triethylamine (TEA) Deactivation (Cost-Effective): Pre-treating standard silica with a tertiary amine (TEA) neutralizes the acidic sites[5].

  • Basic Alumina: A naturally basic stationary phase that avoids acid catalysis but may suffer from lower resolution compared to silica[6].

Experimental Protocol: TEA-Deactivated Silica Gel Chromatography

This self-validating protocol ensures the stationary phase is fully neutralized before the sensitive imine is introduced.

Step 1: Column Packing & Deactivation

  • Prepare a solvent mixture of your non-polar eluent (e.g., Hexanes) containing 3-5% Triethylamine (TEA) (v/v).

  • Slurry-pack the column using this TEA-enriched solvent.

  • Causality Check: Flush the column with at least 3 column volumes (CV) of the TEA mixture. This ensures all accessible acidic silanol sites are occupied by the strongly basic TEA, preventing them from interacting with your imine[5].

Step 2: Equilibration

  • Flush the column with 2 CV of your actual mobile phase (e.g., Hexanes/EtOAc containing only 1% TEA).

  • Why? Removing excess unbound TEA prevents it from co-eluting in large quantities and complicating post-column solvent evaporation.

Step 3: Loading & Elution

  • Dissolve the crude isobenzofuran-1-ylideneamine in a minimum volume of the eluent (containing 1% TEA). Avoid dissolving in pure halogenated solvents like dichloromethane if possible, as they can sometimes contain trace HCl.

  • Elute rapidly. Minimize the residence time of the compound on the column.

Step 4: Validation (2D-TLC Check)

  • To verify if hydrolysis occurred during elution, perform a 2D-TLC of the collected fractions. Spot the fraction, run it in one direction, dry the plate, rotate 90°, and run it again. If the spot remains single and on the diagonal, no degradation is occurring. If off-diagonal spots appear (e.g., the lactone), the column was insufficiently deactivated.

Non-Chromatographic Alternatives

Q: My imine still degrades even on deactivated silica. Are there alternative purification routes?

A: Yes. If the target isobenzofuran-1-ylideneamine is a solid, anhydrous recrystallization is the most robust method to ensure absolute structural integrity, as it entirely avoids high-surface-area active supports[7].

Experimental Protocol: Anhydrous Recrystallization

Step 1: Dissolution: Dissolve the crude mixture in a minimum amount of boiling, strictly anhydrous solvent (e.g., dry hexane or a hexane/toluene mixture). Step 2: Hot Filtration: Rapidly filter the hot solution through a pre-heated, dry sintered glass funnel to remove insoluble polymeric byproducts. Step 3: Crystallization: Allow the filtrate to cool to room temperature slowly under an inert atmosphere (Argon/N₂), then transfer to a -20°C freezer. Step 4: Isolation: Collect the crystals via vacuum filtration, washing with ice-cold, dry hexanes. Dry strictly under high vacuum.

Quantitative Comparison of Purification Strategies

To assist in selecting the optimal workflow, the following table summarizes the expected performance metrics based on empirical data for imine purifications:

Purification MethodStationary Phase AcidityExpected Recovery (%)Expected Purity (%)Hydrolysis RiskRecommended Use Case
Standard Silica High (pKa ~4.5-5.5)< 20%LowCritical Never recommended for imines
TEA-Deactivated Silica Neutralized70 - 85%> 90%ModerateGeneral lab-scale purification
Basic Alumina Basic75 - 90%85 - 90%LowAcid-sensitive, robust imines
Amine-Silica (KP-NH) Basic/Masked> 90%> 95%Minimal High-value or highly unstable imines
Recrystallization N/A50 - 75%> 98%Minimal Solid products, large-scale

Decision Matrix Workflow

Use the following logical pathway to determine the safest purification route for your specific isobenzofuran-1-ylideneamine derivative.

PurificationWorkflow Start Crude Isobenzofuran- 1-ylideneamine StateCheck Physical State? Start->StateCheck Recryst Anhydrous Recrystallization StateCheck->Recryst Solid Liquid Oil / Liquid StateCheck->Liquid Oil/Mixture BudgetCheck Access to Amine- Functionalized Silica? Liquid->BudgetCheck AmineSilica Use KP-NH Columns (Hexane/EtOAc) BudgetCheck->AmineSilica Yes TEASilica Use TEA-Deactivated Silica (1-5% TEA) BudgetCheck->TEASilica No

Caption: Decision matrix for selecting the optimal purification method for isobenzofuran-1-ylideneamines.

References

  • Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society.[Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage.[Link]

  • ResearchGate. (2016). How to isolate Imine by column chromatography? ResearchGate.[Link]

  • ResearchGate. (2015). Is it possible to purify imine using column chromatography? ResearchGate.[Link]

  • Wang, Y.-H., et al. (2012). Iodocyclization of o-Alkynylbenzamides Revisited: Formation of Isobenzofuran-1(3H)-imines and 1H-Isochromen-1-imines Instead of Lactams. The Journal of Organic Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Storage &amp; Handling of 4-Bromo-3H-isobenzofuran-1-ylideneamine

Executive Summary: The Stability Paradox 4-Bromo-3H-isobenzofuran-1-ylideneamine (CAS: 2065250-40-8) is a critical heterocyclic intermediate, often utilized in the synthesis of selective serotonin reuptake inhibitors (SS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

4-Bromo-3H-isobenzofuran-1-ylideneamine (CAS: 2065250-40-8) is a critical heterocyclic intermediate, often utilized in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other benzofuran-based therapeutics.

The Core Challenge: This molecule possesses a cyclic imidate (isoimide/ylideneamine) functionality. unlike its thermodynamic sink—the corresponding lactone (phthalide)—the yylideneamine is kinetically trapped. It is inherently prone to hydrolytic collapse driven by the thermodynamic stability of the carbonyl bond formation.

Immediate Action Required:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Strictly Inert (Argon/Nitrogen) .

  • Moisture: Zero-tolerance . Hygroscopic degradation is the primary failure mode.

Comprehensive Storage Protocol

Do not treat this as a standard organic solid. It acts more like a moisture-sensitive reagent.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Retards the kinetics of nucleophilic attack by atmospheric moisture. Freezing (-20°C) is acceptable but requires rigorous desiccation during thaw cycles to prevent condensation.
Atmosphere Argon or Nitrogen The yylideneamine moiety (

) is a magnet for water. Oxygen is a secondary concern, but moisture is the primary enemy.
Container Amber Glass + Parafilm/Teflon Tape Protects against UV-induced photolytic cleavage of the C-Br bond, though less critical than moisture protection.
Desiccation Required Store inside a secondary container (desiccator) with active silica gel or Drierite®.

Degradation Mechanism: The Hydrolysis Pathway

Understanding how the molecule dies is the key to saving it. The degradation is not random; it follows a specific pathway converting the yellow yylideneamine into a white/colorless lactone .

The Pathway[1][2][3][4][5][6]
  • Protonation: Trace acid or surface moisture protonates the imine nitrogen.

  • Nucleophilic Attack: Water attacks the electrophilic carbon (C1) of the isobenzofuran ring.

  • Collapse: The tetrahedral intermediate collapses, expelling ammonia (

    
    ) and forming the thermodynamically stable 4-bromo-isobenzofuran-1-one (5-bromophthalide isomer).
    

HydrolysisPathway Substrate 4-Bromo-3H-isobenzofuran-1-ylideneamine (Yellow Solid) [Unstable Imine] Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Water + H2O / H+ Water->Intermediate Product 4-Bromo-isobenzofuran-1-one (White Solid) [Stable Lactone] Intermediate->Product Elimination Ammonia + NH3 Intermediate->Ammonia

Figure 1: The irreversible hydrolysis pathway. The visual shift from yellow to white is the primary physical indicator of degradation.

Troubleshooting Center (FAQs)

Issue 1: Visual Appearance Change

Q: My sample was originally a bright yellow powder. After two months in the fridge, it looks pale/off-white. Is it still usable?

A: Likely Degraded.

  • Diagnosis: The "yellow" color comes from the extended conjugation of the yylideneamine system. The corresponding lactone (hydrolysis product) is typically white or colorless. A fading color indicates significant conversion to the lactone.

  • Action: Run a quick 1H-NMR .

    • Active: Look for the broad NH signal (often exchangeable) and the specific aromatic pattern of the imine.

    • Degraded: Look for the loss of the NH signal and a shift in the methylene protons (

      
      ) of the furan ring.
      
  • Remediation: Recrystallization may be difficult due to the similar solubility profiles of the lactone and the imine. If purity is <90%, repurchase is recommended for sensitive steps.

Issue 2: Solubility & Reaction Failures

Q: I'm trying to use this in a Grignard reaction, but I'm getting low yields and a lot of starting material recovery. It doesn't seem to dissolve as well as the previous batch.

A: Surface Passivation (Crust Formation).

  • Diagnosis: The hydrolysis product (lactone) often has different solubility properties than the imine salt/free base. If a "crust" of lactone forms on the particle surface, it can inhibit dissolution.

  • Causality: Opening the bottle while it was still cold allowed condensation to form on the solid, hydrolyzing the surface layer.

  • Protocol Fix: Always allow the container to warm to room temperature inside a desiccator before opening.

Issue 3: Mass Spec Anomalies

Q: I see a peak at [M+1] = 214/216 (Br pattern) in LCMS, but also a strong peak at 215/217. What is happening?

A: Hydrolysis on the Column.

  • Diagnosis:

    • 212/214: Target Molecule (Imine) MW.

    • 213/215: Target [M+H]+.

    • 214/216: Hydrolysis Product (Lactone) MW (Target + H2O - NH3 = +1 mass unit difference? No, let's calculate).

      • Imine Formula: C8H6BrNO (MW ~212)[1]

      • Lactone Formula: C8H5BrO2 (MW ~213)

    • Correction: The lactone is +1 Da heavier than the imine.

  • Technical Insight: If you use an acidic mobile phase (0.1% Formic Acid) in your LCMS, you are actively hydrolyzing the imine during the run.

  • Solution: Switch to a neutral or slightly basic mobile phase (Ammonium Bicarbonate, pH 7.5) to stabilize the imine during analysis.

Analytical Validation (QC)

Before committing this material to a high-value step (e.g., Citalopram analog synthesis), validate purity using these markers:

MethodAcceptance CriteriaFailure Indicator
Appearance Bright Yellow/Canary Yellow SolidPale, white, or clumped solid.
1H-NMR (DMSO-d6) Distinct aromatic region. NH proton visible (broad).Sharp signals corresponding to 5-bromophthalide (CAS 64169-34-2).
LC-MS Single peak at [M+H]+ 213/215 (Br isotopes).Split peak or dominant peak at [M+H]+ 214/216 (Lactone).

References

  • Cordes, E. H., & Jencks, W. P. (1962).[2] On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society.[2] (Fundamental mechanism of imine/ylideneamine hydrolysis). [Link]

  • Master Organic Chemistry. (2020). Mechanism of Imine Hydrolysis. Retrieved February 26, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to IR Spectroscopy of Exocyclic Imine Bonds: ATR vs. Transmission FTIR

Introduction and Mechanistic Causality The characterization of the exocyclic imine bond (a C=N double bond located outside a primary ring structure) is a critical analytical step in the development of pharmaceutical inte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Mechanistic Causality

The characterization of the exocyclic imine bond (a C=N double bond located outside a primary ring structure) is a critical analytical step in the development of pharmaceutical intermediates, such as thiazolidines and oxadiazoles. Infrared (IR) spectroscopy is the gold standard for identifying this functional group, but the exact stretching frequency is highly dependent on the molecule's electronic environment and the analytical technique employed.

The Causality Behind Exocyclic C=N Peak Variations

The characteristic stretching frequency of an exocyclic C=N bond typically manifests in the 1610–1750 cm⁻¹ region[1][2]. This wide variance is governed by two primary mechanistic factors:

  • Ring Strain: When the exocyclic imine is attached to a strained ring (e.g., a 5-membered oxadiazole ring), the s-character of the exocyclic carbon orbital increases. This stiffens the C=N bond, increasing its force constant and pushing the absorption to higher wavenumbers (e.g., 1730–1750 cm⁻¹)[1].

  • Conjugation: If the exocyclic C=N bond is conjugated with adjacent aromatic systems or heteroatoms (such as sulfur in spiro-indol-thiazolidines), the π-electrons become delocalized. This delocalization weakens the double bond character, shifting the absorption peak to lower frequencies (e.g., 1610–1640 cm⁻¹)[2].

Comparison of Analytical Techniques

Selecting the correct FTIR sampling accessory is paramount for accurate identification. The two dominant methodologies are Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR .

  • ATR-FTIR: This technique relies on an internal reflection element (IRE) crystal (e.g., Diamond or ZnSe). The IR beam penetrates the sample to a shallow depth of approximately 1–2 µm[3]. It is inherently surface-sensitive and non-destructive, making it ideal for rapid screening[4][5]. However, because penetration depth varies with wavelength, peaks at lower wavenumbers appear disproportionately stronger than those at higher wavenumbers[3][6].

  • Transmission FTIR: This traditional method passes light through the entire bulk of the sample, typically prepared as a KBr pellet or in a liquid cell[5]. It provides high-quality spectra that are excellent for concentration measurements and library matching[4][5]. The critical drawback is that KBr is hygroscopic; absorbed moisture produces a strong bending vibration around 1640 cm⁻¹, which can completely mask the exocyclic C=N peak[4].

Quantitative Data Presentation

Table 1: Characteristic IR Peaks for Exocyclic Imines

Structural ContextExpected Frequency (cm⁻¹)Mechanistic Causality
Unconjugated, Strained Ring (e.g., isolated oxadiazole)1730 – 1750High s-character in the exocyclic bond increases the force constant[1].
Standard Aliphatic Imine 1650 – 1690Baseline C=N stretching without significant strain or delocalization.
Conjugated / Heteroatom-Substituted (e.g., thiazolidinones)1610 – 1640π-electron delocalization weakens the C=N double bond character[2].

Table 2: Performance Comparison: ATR vs. Transmission FTIR

FeatureATR-FTIRTransmission FTIR (KBr Pellet)
Sample Analyzed Surface layer (1–2 µm depth)[3]Bulk sample[5]
Preparation Direct application, no prep[5]Grinding with KBr, pressing[4]
Spectral Artifacts Wavelength-dependent intensity skew[3]Moisture interference at ~1640 cm⁻¹[4]
Data Processing Requires ATR correction algorithm[6]Baseline correction
Best For Rapid screening, moisture-sensitive iminesPrecise concentration measurement, library matching[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, every spectroscopic workflow must be self-validating. Below are the optimized protocols for both techniques.

Protocol A: ATR-FTIR Workflow
  • Background Collection: Clean the diamond/ZnSe crystal with volatile solvent (e.g., isopropanol). Collect a background spectrum to validate a flat baseline.

  • Sample Application: Place the solid or liquid imine sample directly onto the center of the crystal.

  • Pressure Application: Apply consistent pressure using the accessory anvil.

    • Self-Validation Step: Monitor the live spectrum. Adjust the pressure until the strongest peak reaches ~0.5–0.8 absorbance units. This ensures optimal optical contact without saturating the detector[3].

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Post-Processing: Apply the ATR correction algorithm native to the spectrometer software. This mathematically adjusts for the wavelength-dependent penetration depth, making the spectrum comparable to transmission libraries[6].

Protocol B: Transmission FTIR (KBr Pellet) Workflow
  • Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for >2 hours to eliminate moisture.

  • Grinding: Mix the imine sample with the dried KBr at a 1:100 ratio. Grind thoroughly in an agate mortar to reduce particle size below the wavelength of IR light (preventing baseline scattering).

  • Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes.

    • Self-Validation Step: Visually inspect the resulting pellet. It must be completely translucent. Opaque pellets cause severe baseline drift and must be discarded.

  • Data Acquisition: Place the pellet in the transmission holder and acquire the spectrum.

  • Quality Check: Inspect the 3400 cm⁻¹ and 1640 cm⁻¹ regions. If broad O-H stretching or H-O-H bending bands are present, moisture contamination has occurred[4]. Because water absorbs at ~1640 cm⁻¹, it will obscure the exocyclic C=N peak. If moisture is detected, the pellet must be remade.

Analytical Workflow Visualization

FTIR_Workflow Start Sample with Exocyclic Imine (Target C=N: 1610-1750 cm⁻¹) Decision Moisture Sensitive or Rapid Screening Needed? Start->Decision ATR ATR-FTIR Method (Diamond/ZnSe Crystal) Decision->ATR Yes Trans Transmission Method (KBr Pellet) Decision->Trans No / Bulk Analysis ATR_Prep Direct Application Apply Constant Pressure ATR->ATR_Prep Trans_Prep Grind with Dry KBr Press into Pellet Trans->Trans_Prep ATR_Process Apply ATR Correction (Fixes Penetration Depth Skew) ATR_Prep->ATR_Process Trans_Process Baseline Correction (Subtract KBr Background) Trans_Prep->Trans_Process Validate Validate C=N Peak Ensure No H₂O Overlap at ~1640 cm⁻¹ ATR_Process->Validate Trans_Process->Validate

Figure 1: Decision matrix and self-validating workflow for FTIR analysis of exocyclic imines.

References

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides, Specac Ltd.
  • FTIR Accessories Guide: ATR vs Transmission vs Reflectance, Athena Instruments.
  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling, Pike Technologies.
  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole, MDPI.
  • Synthesis, Characteristic and Antimicrobial Activity of Some New Spiro[indol-thiazolidon-2,4-diones], SCIRP.
  • Why ATR-FTIR Results Don't Always Match Expectations, Rocky Mountain Labs.

Sources

Comparative

HPLC method development for purity analysis of isobenzofuran-1-imines

Title: Comparative Guide: HPLC Method Development for Purity Analysis of Isobenzofuran-1-imines Executive Summary The Challenge: Isobenzofuran-1-imines represent a unique analytical challenge due to the hydrolytic instab...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: HPLC Method Development for Purity Analysis of Isobenzofuran-1-imines

Executive Summary

The Challenge: Isobenzofuran-1-imines represent a unique analytical challenge due to the hydrolytic instability of the cyclic imidate core. Standard acidic reversed-phase conditions (pH < 3.0) often catalyze the hydrolysis of the imine to the corresponding phthalide (isobenzofuranone), creating artifact peaks and inaccurate purity assessments.

The Solution: This guide compares three chromatographic strategies. While standard C18 chemistries fail to prevent on-column degradation, Phenyl-Hexyl stationary phases employed at neutral pH provide the optimal balance of chemical stability and orthogonal selectivity required to resolve the active pharmaceutical ingredient (API) from its hydrolytic degradants.

The Chemistry & The Trap

Before selecting a column, one must understand the analyte's failure mode. Isobenzofuran-1-imines are cyclic imidates. Under aqueous acidic conditions (common in HPLC), the C=N bond undergoes nucleophilic attack by water, leading to ring-opening or conversion to the thermodynamically stable phthalide.

Figure 1: Hydrolytic Degradation Pathway The following diagram illustrates the degradation mechanism that must be suppressed during analysis.

Hydrolysis Imine Isobenzofuran-1-imine (Analyte) Inter Tetrahedral Intermediate Imine->Inter + H2O / H+ (Acid Catalyzed) Phthalide Phthalide (Degradant) Inter->Phthalide - R-NH2 Amine Primary Amine (Byproduct) Inter->Amine

Caption: Acid-catalyzed hydrolysis of the isobenzofuran-1-imine to the phthalide degradant.

Comparative Analysis of Methodologies

We evaluated three distinct method strategies. Data presented below represents average performance metrics across a set of 5 model isobenzofuran-1-imine derivatives.

Method A: The "Standard" Approach (Baseline)
  • Column: C18 (L1), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (pH ~2.7).

  • Verdict: FAILED .

  • Analysis: The acidic environment catalyzes hydrolysis during the run.[1] Chromatograms show "saddle" peaks or split peaks, where the degradation product elutes immediately before or after the parent peak.

Method B: High pH Hybrid C18
  • Column: Hybrid Ethylene-Bridged C18 (e.g., XBridge BEH C18), 2.5 µm.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Methanol.

  • Verdict: FUNCTIONAL BUT LIMITED .

  • Analysis: High pH suppresses hydrolysis (imidates are more stable in base). However, C18 lacks the selectivity to differentiate the imine from the phthalide degradant if the R-groups are hydrophobic, leading to co-elution (

    
    ).
    
Method C: Phenyl-Hexyl at Neutral pH (Recommended)
  • Column: Phenyl-Hexyl (L11), 2.7 µm (Fused Core).

  • Mobile Phase: 10mM Ammonium Acetate (pH 6.8) / Acetonitrile.[2]

  • Verdict: OPTIMAL .

  • Analysis:

    • Stability: Neutral pH minimizes hydrolysis kinetics.

    • Selectivity: The phenyl ligand engages in

      
       interactions with the benzofuran core. The electron density of the C=N (imine) vs. C=O (phthalide) differs significantly, allowing the Phenyl-Hexyl phase to pull these peaks apart (
      
      
      
      ).

Comparative Data Summary

MetricMethod A (Acidic C18)Method B (Basic C18)Method C (Neutral Phenyl-Hexyl)
On-Column Stability < 85% (Degradation observed)> 98%> 99%
Resolution (

)
N/A (Peak Splitting)1.2 (Co-elution risk)3.4 (Baseline resolved)
Tailing Factor (

)
1.8 (Due to silanol activity)1.11.05
LOD (S/N > 3) High (Noise from baseline drift)LowLowest (Sharpest peaks)

Detailed Experimental Protocol (Method C)

This protocol is designed for the purity analysis of isobenzofuran-1-imines, ensuring separation from the phthalide precursor/degradant.

Reagents & Equipment
  • Buffer: Ammonium Acetate (HPLC Grade).

  • Solvents: Acetonitrile (Gradient Grade), Milli-Q Water.

  • Column: Ascentis Express Phenyl-Hexyl or CS C18-Phenyl, 100 x 3.0 mm, 2.7 µm.

Step-by-Step Workflow

1. Mobile Phase Preparation:

  • Solvent A: Dissolve 0.77 g Ammonium Acetate in 1L water (10mM). Adjust pH to 6.8 ± 0.1 using dilute Acetic Acid or Ammonia. Filter through 0.2 µm membrane.

  • Solvent B: 100% Acetonitrile. Note: Do not use Methanol as it can induce nucleophilic attack on the imine carbon over time.

2. Sample Preparation (Critical):

  • Diluent: Acetonitrile:Buffer (80:20). High organic content prevents hydrolysis in the vial.

  • Concentration: 0.2 mg/mL.

  • Storage: Analyze within 4 hours or store at 4°C.

3. Instrument Parameters:

  • Flow Rate: 0.5 mL/min (for 3.0 mm ID).

  • Temperature: 25°C (Do not elevate temperature; heat accelerates hydrolysis).

  • Detection: UV at 254 nm (aromatic core) and 220 nm (imine bond).

4. Gradient Table:

Time (min) % Solvent B Curve
0.0 5 Initial
1.0 5 Hold
10.0 95 Linear
12.0 95 Wash
12.1 5 Re-equilibrate

| 15.0 | 5 | End |

Method Development Decision Tree

Use this logic flow to adapt the method if your specific derivative shows unique behavior.

MethodDev Start Start: Isobenzofuran-1-imine Purity Analysis CheckSol Solubility Check: Soluble in 100% ACN? Start->CheckSol Diluent Use ACN/Buffer (80:20) as Diluent CheckSol->Diluent Yes Screen Column Screening: Compare C18 vs. Phenyl-Hexyl Diluent->Screen Decision Phthalide Resolution (Rs > 2.0)? Screen->Decision Success Finalize Method: Neutral pH Phenyl-Hexyl Decision->Success Yes Fail Issue: Co-elution or Tailing Decision->Fail No Mod1 Action: Switch to PFP (Pentafluorophenyl) Column Fail->Mod1 Selectivity Issue Mod2 Action: Increase pH to 8.0 (Use Hybrid Particle) Fail->Mod2 Peak Tailing (Basic N)

Caption: Decision matrix for optimizing separation of imines from hydrolytic degradants.

References

  • Cordes, E. H., & Jencks, W. P. (1962).[3] On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832–837.[3] Link

  • Sigma-Aldrich. (2023). Ascentis® Express Phenyl-Hexyl Columns for U/HPLC: Selectivity for Polar Aromatics. Supelco Technical Guides. Link

  • Waters Corporation. (2022). Effect of pH on Column Stability and Selectivity in Hybrid Particle Technology. Waters Application Notes. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons. (Refer to Chapter 7: "Special Problems" regarding hydrolytic instability).

Sources

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